2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound features a malonic acid backbone, enabling bifunctional reactivity for conjugation or further derivatization. Its structure combines the steric bulk of the Fmoc group with the versatility of the malonic acid moiety, making it valuable in solid-phase peptide synthesis (SPPS) and organic chemistry applications .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c20-16(21)15(17(22)23)19-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,19,24)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHDYXCNIBCDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591543 | |
| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296261-32-0 | |
| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Key Reaction Conditions:
Procedure :
-
Activation : Fmoc-OSu is activated in anhydrous DCM with DIEA (N,N-diisopropylethylamine) to form a reactive mixed anhydride.
-
Coupling : Aminomalonic acid is dissolved in DCM, and the Fmoc-OSu/DIEA mixture is added dropwise. The solution is stirred at room temperature for 2–4 hours.
-
Workup : The reaction mixture is diluted with water, and the product is extracted with ethyl acetate. After drying (MgSO₄), the solution is concentrated, and the product is recrystallized from ethanol.
Advantages :
-
High yields due to the stability of Fmoc-OSu under mild conditions.
-
Scalable for industrial applications.
Solid-Phase Synthesis Using 2-Chlorotrityl Chloride (2-CTC) Resin
This method employs a temporary protecting group strategy to manage the malonic acid’s carboxylic groups during Fmoc protection. The 2-CTC resin selectively protects one carboxylic acid, enabling sequential functionalization.
Reaction Workflow:
-
Resin Loading : Aminomalonic acid is loaded onto 2-CTC resin in anhydrous DCM with DIEA.
-
Fmoc Protection : The free amine is protected using Fmoc-OSu in DMF.
-
Resin Cleavage : The product is released via trifluoroacetic acid (TFA) treatment.
| Parameter | Values | Source |
|---|---|---|
| Resin | 2-CTC chloride (1 g/mmol) | |
| Solvent | DCM/DMF (1:1) | |
| Base | DIEA (9 equiv) | |
| Yield | 70–80% (post-TFA cleavage) |
Mechanistic Insight :
The 2-CTC resin selectively binds to the carboxylic acid via trityl ether formation, leaving the amine free for Fmoc protection. TFA cleavage removes the trityl group, releasing Fmoc-aminomalonic acid.
Advantages :
-
Enables orthogonal protection of functional groups.
-
Suitable for automated peptide synthesizers.
Thionyl Chloride-Mediated Activation with HBTA
This approach activates the Fmoc-protected intermediate using thionyl chloride (SOCl₂) and hydroxybenzotriazole (HBTA), followed by coupling in a buffered system.
Protocol:
-
Activation : Fmoc-aminomalonic acid is treated with SOCl₂ and HBTA in DCM at 0°C.
-
Coupling : The activated intermediate reacts with a buffer (e.g., Na₂CO₃/K₂CO₃) to form a stable ester or amide.
-
Purification : The product is precipitated with water and recrystallized.
| Parameter | Values | Source |
|---|---|---|
| Molar Ratio | Fmoc-AA:SOCl₂:HBTA = 5:11–12:20 | |
| Solvent | DCM/THF | |
| Temperature | 0°C to room temperature | |
| Yield | 65–78% |
Example Reaction :
Reacting Fmoc-aminomalonic acid with SOCl₂ and HBTA in DCM yields an activated intermediate, which is stable for subsequent coupling. This method is particularly effective for synthesizing peptide linkers.
Advantages :
-
High reproducibility in large-scale synthesis.
-
Compatible with diverse buffer systems.
Silylation-Assisted Fmoc Protection
A mild alternative involves silylating the amine with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before Fmoc protection, minimizing side reactions.
Steps:
-
Silylation : Aminomalonic acid is treated with MSTFA in anhydrous EtOH.
-
Fmoc Protection : Fmoc-Cl is added, and the mixture is stirred at 60°C.
-
Workup : The product is isolated via filtration and recrystallization.
| Parameter | Values | Source |
|---|---|---|
| Silylating Agent | MSTFA (2 equiv) | |
| Solvent | EtOH/H₂O (3:1) | |
| Temperature | 60°C | |
| Yield | 80–90% |
Mechanistic Insight :
Silylation converts the amine into a less nucleophilic silyl ether, preventing undesired reactions with Fmoc-Cl. Deprotection under acidic conditions regenerates the free amine.
Advantages :
-
Mild conditions preserve labile functional groups.
-
High enantiomeric purity for chiral derivatives.
Asymmetric Synthesis via Ni(II) Complexes
Though less common for aminomalonic acid, this method is noted for synthesizing enantiomerically pure derivatives. A Ni(II) complex with a chiral auxiliary is alkylated and disassembled to yield the Fmoc-protected product.
Key Steps:
-
Complex Formation : Ni(II) reacts with a chiral ligand (e.g., Soloshonok’s ligand) and glycine Schiff base.
-
Alkylation : The complex is treated with an alkyl halide (e.g., CF₃CH₂I) under basic conditions.
-
Disassembly : Acidic hydrolysis releases the amino acid, followed by Fmoc protection.
| Parameter | Values | Source |
|---|---|---|
| Ligand | Soloshonok’s chiral Ni(II) complex | |
| Alkylation Agent | CF₃CH₂I (1.2 equiv) | |
| Yield | 80–94% (post-Fmoc protection) |
Example :
Reaction with CF₃CH₂I yields a trifluoromethyl-substituted derivative, demonstrating scalability for non-natural amino acids.
Advantages :
-
Enables enantioselective synthesis.
-
Recyclable chiral auxiliaries reduce costs.
The choice of method depends on scalability, cost, and desired purity. Below is a summary of key factors:
| Method | Scalability | Yield | Purity | Cost |
|---|---|---|---|---|
| Direct Fmoc Protection | High | 85–90% | High | Moderate |
| Solid-Phase (2-CTC) | Moderate | 70–80% | High | High |
| Thionyl Chloride/HBTA | Moderate | 65–78% | Moderate | Low |
| Silylation Method | Low | 80–90% | Very High | Moderate |
| Ni(II) Complexes | Low | 80–94% | High | High |
Optimization Strategies
-
Solvent Selection : DMF enhances solubility and reaction kinetics, while THF improves stability for sensitive intermediates.
-
Base Choice : DIEA is preferred for its low volatility and high basicity, minimizing side reactions.
-
Temperature Control : Reactions at 0°C limit decomposition during activation steps.
Purification and Characterization
Applications in Peptide Synthesis
Fmoc-aminomalonic acid serves as a linker in:
Analyse Des Réactions Chimiques
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Condensation Reactions: The compound can participate in condensation reactions to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Bond Formation: Coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products Formed
Fmoc-Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.
Peptides: Condensation reactions with other amino acids lead to the formation of peptides.
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc Protection : The compound is primarily utilized as a building block in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids, allowing for selective coupling reactions without undesired side reactions. This is crucial for assembling complex peptides and proteins in a controlled manner.
Synthesis of Bioactive Peptides : Researchers have employed 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid in the synthesis of bioactive peptides that exhibit potential therapeutic effects. For example, it can be used to create peptides with specific biological activities, such as antimicrobial or anticancer properties.
Drug Development
Targeted Drug Delivery : The compound's ability to form stable conjugates with various drug molecules enhances its application in targeted drug delivery systems. By attaching therapeutic agents to the malonic acid moiety, researchers can improve the pharmacokinetics and bioavailability of drugs.
Prodrug Formulations : In pharmaceutical research, this compound has been explored as a prodrug candidate. Prodrugs are designed to undergo metabolic conversion within the body to release the active drug. This approach can help mitigate side effects and enhance therapeutic efficacy.
Research Applications
Biochemical Studies : The compound is used in various biochemical assays to study enzyme activity and protein interactions. Its structural characteristics allow it to serve as a substrate or inhibitor in enzyme-catalyzed reactions.
Analytical Chemistry : In analytical methods such as high-performance liquid chromatography (HPLC), this compound can act as a reference standard or calibration compound due to its well-defined chemical properties.
Case Studies
Mécanisme D'action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group is removed to reveal the free amino group, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Comparison with Similar Fmoc-Protected Compounds
The compound belongs to a broader class of Fmoc-protected amino acids and derivatives. Below is a detailed comparison with structurally related compounds, focusing on structural features, physicochemical properties, synthetic efficiency, and applications.
Structural Variations
Key differences arise from the substituents on the amino acid backbone and side-chain functionalization:
Key Observations :
- Side chains (e.g., aryl, piperazinyl) significantly alter molecular weight and steric bulk.
- Charged groups (e.g., hydrochloride salts in ) enhance solubility in polar solvents.
Physicochemical Properties
Optical rotation and synthetic yields vary with structural modifications:
Activité Biologique
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid (CAS No. 296261-32-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H15NO6, with a molecular weight of approximately 341.32 g/mol. The compound features a fluorenyl group, which is known for enhancing the lipophilicity and membrane permeability of various biologically active molecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell signaling and proliferation.
- Interaction with Cellular Membranes : The fluorenyl moiety may facilitate interactions with lipid bilayers, impacting membrane integrity and function. This could result in changes in cellular uptake of other therapeutic agents.
- Antioxidant Properties : Some derivatives of malonic acid exhibit antioxidant activity. Research indicates that this compound may scavenge free radicals, contributing to its potential protective effects against oxidative stress.
Biological Assays and Findings
A variety of assays have been employed to evaluate the biological activity of this compound:
| Assay Type | Findings |
|---|---|
| Cytotoxicity Assays | Studies indicated that the compound exhibits dose-dependent cytotoxicity in cancer cell lines. |
| Enzyme Inhibition | The compound was shown to inhibit specific proteases, suggesting potential as an anti-cancer agent. |
| Antioxidant Activity | Exhibited significant radical scavenging activity in DPPH assays, indicating potential antioxidant properties. |
Case Studies
- Cancer Therapy : A study investigated the use of this compound in combination with traditional chemotherapeutics. The results demonstrated enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that warrants further exploration.
- Neuroprotective Effects : In vitro studies have shown that the compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases.
- Membrane Interaction Studies : Research involving lipid bilayer models revealed that the compound alters membrane fluidity and permeability, which could be leveraged for drug delivery systems.
Q & A
Q. What are the common synthetic routes for preparing 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves protecting the amino group of malonic acid with a fluorenylmethoxycarbonyl (Fmoc) group. A standard protocol includes:
- Step 1 : Activation of the amino group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium carbonate or triethylamine) .
- Step 2 : Solvent selection (e.g., dichloromethane or tetrahydrofuran) to stabilize intermediates and prevent side reactions.
- Step 3 : Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to confirm Fmoc incorporation.
- Critical Conditions : Maintain anhydrous conditions and temperatures between 0–25°C to avoid premature deprotection.
Q. How does the Fmoc-protecting group in this compound facilitate its use in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Fmoc group acts as a temporary protecting agent for the amino group, enabling sequential peptide elongation. Key advantages include:
- Orthogonal Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protections .
- Stability : Resists cleavage during coupling reactions, ensuring high coupling efficiency.
- Analytical Traceability : UV-active fluorenyl moiety allows real-time monitoring via UV-Vis spectroscopy during SPPS .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR verifies Fmoc-group integration and malonic acid backbone integrity. Key peaks include fluorenyl aromatic protons (δ 7.2–7.8 ppm) and carboxylic acid protons (δ 10–12 ppm) .
- HPLC-MS : Reverse-phase HPLC with mass spectrometry confirms molecular weight (e.g., [M+H]+ ion) and purity (>95% by area under the curve) .
- Melting Point Analysis : Validates crystallinity and absence of impurities (expected range: 150–160°C, depending on solvent history) .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Stability challenges arise from:
- Hydrolysis : Susceptibility of the Fmoc group to basic or aqueous conditions. Mitigate by storing at –20°C in anhydrous DMSO or DMF .
- Thermal Degradation : Avoid prolonged exposure to temperatures >40°C during synthesis. Use argon atmospheres to minimize oxidation .
- Light Sensitivity : Store in amber vials to prevent UV-induced decomposition of the fluorenyl moiety .
Q. What strategies can mitigate racemization during the coupling of this compound in peptide synthesis?
- Methodological Answer : Racemization occurs at the α-carbon of malonic acid during activation. Solutions include:
- Coupling Reagents : Use HOBt (hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) to reduce base-driven epimerization .
- Low-Temperature Reactions : Perform couplings at 0–4°C to slow racemization kinetics.
- Short Reaction Times : Monitor via TLC/HPLC to terminate reactions before side reactions dominate .
Q. How can conflicting solubility data for this compound in different solvents be resolved experimentally?
- Methodological Answer : Solubility discrepancies often arise from crystallinity or solvent impurities. Systematic approaches include:
- Solvent Screening : Test solubility in DMSO, DMF, THF, and acetonitrile at 25°C using gravimetric analysis.
- Sonication/Heating : Apply controlled sonication (30 min) or gentle heating (30–40°C) to disrupt crystalline lattices .
- Co-Solvent Systems : Mix with 10–20% H2O or ethanol to enhance solubility without compromising stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
